

2,4,6-Trimethylstyrene: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,6-Trimethylstyrene

Cat. No.: B1346984

[Get Quote](#)

Introduction: Unlocking the Potential of a Sterically Hindered Styrene

2,4,6-Trimethylstyrene, also known as vinylmesitylene, is a substituted styrene derivative characterized by a vinyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring.^[1] This seemingly simple aromatic hydrocarbon possesses a unique combination of steric and electronic properties that render it a valuable intermediate in a diverse array of organic transformations. The three methyl groups on the aromatic ring, particularly the two in the ortho positions, exert significant steric hindrance around the vinyl moiety and the aromatic core.^[1] This steric shielding, coupled with the electron-donating nature of the methyl groups, profoundly influences the reactivity of the molecule, enabling selective transformations and the synthesis of unique molecular architectures.^{[1][2]} While historically recognized for its role in polymer chemistry, the application of **2,4,6-Trimethylstyrene** as a versatile building block in the synthesis of fine chemicals, complex organic molecules, and potential pharmaceutical agents is an area of growing interest for researchers and drug development professionals.^{[1][3]} This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of **2,4,6-Trimethylstyrene**, complete with detailed experimental protocols.

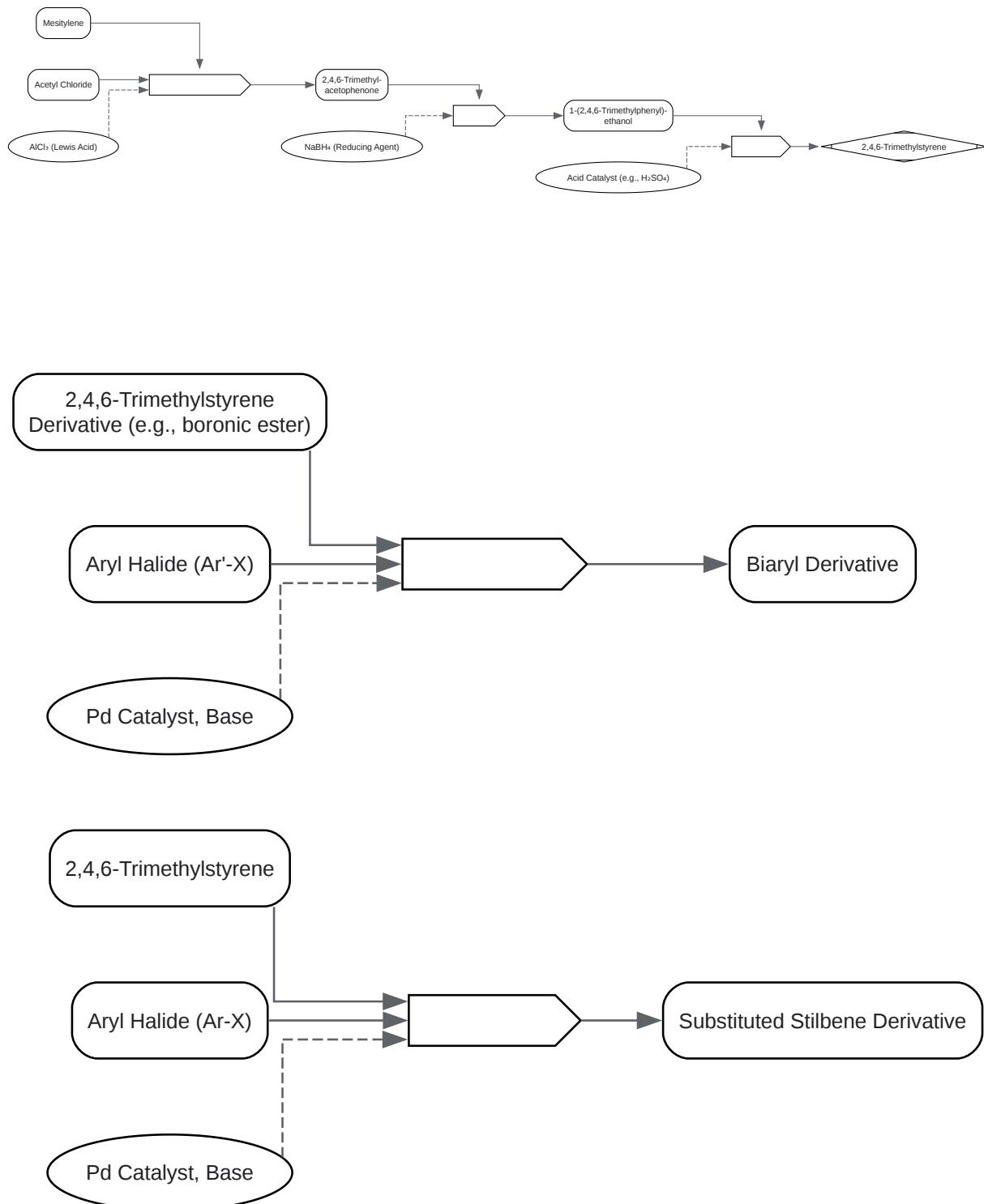
Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Property	Value	Reference
CAS Number	769-25-5	
Molecular Formula	C ₁₁ H ₁₄	
Molecular Weight	146.23 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	209 °C (lit.)	[4]
Density	0.906 g/mL at 25 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.532 (lit.)	[4]
Solubility	Soluble in methanol and other common organic solvents; insoluble in water.	[1]
Storage	Store at 2-8°C.	[4]

Safety Precautions: **2,4,6-Trimethylstyrene** is harmful if swallowed, in contact with skin, or if inhaled.[\[4\]](#) It is a combustible liquid.[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2,4,6-Trimethylstyrene: Key Methodologies and Protocols


Several reliable methods exist for the laboratory and industrial-scale synthesis of **2,4,6-trimethylstyrene**. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Friedel-Crafts Acylation of Mesitylene followed by Reduction and Dehydration

This two-step approach is a common and versatile laboratory method.[\[1\]](#) It begins with the Friedel-Crafts acylation of mesitylene to form 2,4,6-trimethylacetophenone, which is then

reduced to the corresponding alcohol and subsequently dehydrated to yield the desired styrene.[1][5]

Workflow for Friedel-Crafts Acylation, Reduction, and Dehydration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trimethylstyrene | 769-25-5 | Benchchem [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-三甲基苯乙烯 95%, contains <0.05% tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,4,6-Trimethylstyrene: A Versatile Intermediate in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346984#2-4-6-trimethylstyrene-as-an-intermediate-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com